(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone
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Overview
Description
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is a complex organic compound that features a thiazepane ring, a trifluoromethyl group, and a dimethylamino moiety
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would involve the way it reacts with other chemicals .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazepane ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via nucleophilic substitution reactions. The dimethylamino group is often introduced through reductive amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or receptor antagonists.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance.
Comparison with Similar Compounds
Similar Compounds
- (3-(Dimethylamino)phenyl)(3-(trifluoromethyl)phenyl)methanone
- (3-(Dimethylamino)methyl)-1,4-thiazepan-4-yl)(4-(trifluoromethyl)phenyl)methanone
- (3-(Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(difluoromethyl)phenyl)methanone
Uniqueness
What sets (3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(3-(trifluoromethyl)phenyl)methanone apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thiazepane ring provides a rigid framework that can influence its binding interactions.
Properties
IUPAC Name |
[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2OS/c1-20(2)10-14-11-23-8-4-7-21(14)15(22)12-5-3-6-13(9-12)16(17,18)19/h3,5-6,9,14H,4,7-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLASSEGDBVRYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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